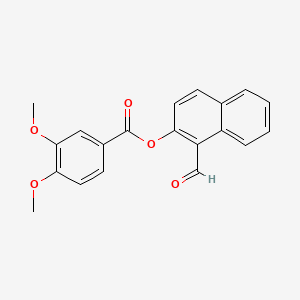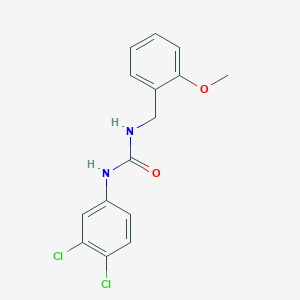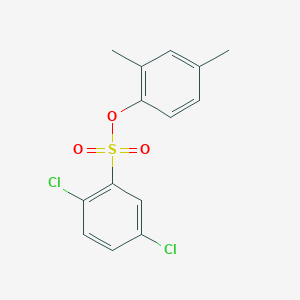![molecular formula C22H15BrN2O4 B5007019 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)
5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is known to be involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the investigation of its potential applications in combination therapy with other anti-cancer drugs. Furthermore, the study of the mechanism of action of this compound can provide insights into the development of new targeted cancer therapies.
Synthesemethoden
The synthesis of 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-aminonaphthalene-1-carboxylic acid, followed by the reaction with 2-furylboronic acid. The final product is obtained by the reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in the presence of dichloromethane. This method has been reported to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-[(Z)-1-(furan-2-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O4/c23-20-10-9-19(29-20)22(27)25-18(13-17-6-3-11-28-17)21(26)24-16-8-7-14-4-1-2-5-15(14)12-16/h1-13H,(H,24,26)(H,25,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFSSIAJCUXRV-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5006957.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5006963.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)

![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007026.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)
